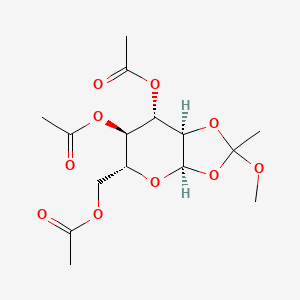![molecular formula C7H7N3 B1337592 3-メチル-3H-イミダゾ[4,5-b]ピリジン CAS No. 6688-61-5](/img/structure/B1337592.png)
3-メチル-3H-イミダゾ[4,5-b]ピリジン
概要
説明
3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring
科学的研究の応用
3-Methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
作用機序
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that the compound can undergo various transformations, including michael addition of 1-methyl-1h-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates, followed by intramolecular cyclization into target compounds .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been associated with the activation of nf-kappab through the process of phosphorylation .
Pharmacokinetics
One imidazo[4,5-b]pyridine-based kinase inhibitor displayed high human liver microsomal stability, with 24% metabolized after a 30 min incubation .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been known to inhibit microtubule assembly formation .
生化学分析
Biochemical Properties
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cells
Cellular Effects
Some imidazo[4,5-b]pyridine derivatives have shown moderate selectivity against certain types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that imidazo[4,5-b]pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the fusion with a pyridine ring. One common method involves the Michael reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the regioselective synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine, yielding products with medium to excellent yields (49%–95%) .
Industrial Production Methods
Industrial production methods for 3-Methyl-3H-imidazo[4,5-b]pyridine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives, while oxidation can produce oxides of 3-Methyl-3H-imidazo[4,5-b]pyridine.
類似化合物との比較
3-Methyl-3H-imidazo[4,5-b]pyridine can be compared with other similar compounds in the imidazopyridine family, such as:
- 2-Substituted 3H-imidazo[4,5-b]pyridine
- 1H-imidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
These compounds share a similar core structure but differ in their substituents and specific properties. The uniqueness of 3-Methyl-3H-imidazo[4,5-b]pyridine lies in its specific methyl substitution, which can influence its reactivity and interactions with other molecules .
特性
IUPAC Name |
3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-3-2-4-8-7(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUBEYHIVLSHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486214 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6688-61-5 | |
| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50486214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Methyl-3H-imidazo[4,5-b]pyridine?
A: 3-Methyl-3H-imidazo[4,5-b]pyridine features a fused ring system where a five-membered imidazole ring and a six-membered pyridine ring share two carbon atoms. As the name suggests, a methyl group is attached to the third position of the imidazole ring. While the exact molecular formula and weight depend on specific substitutions, the core structure remains consistent. [] You can find detailed crystallographic data, including bond lengths and angles, in the study by [].
Q2: How is 3-Methyl-3H-imidazo[4,5-b]pyridine typically synthesized?
A: Several synthetic routes have been explored. One method involves the pyrolytic cyclization of 3-azido-2-dimethylaminopyridine, yielding 3-Methyl-3H-imidazo[4,5-b]pyridine. [] Another approach utilizes the oxidative cyclization of aminopyridines with performic acid. [] Researchers have also investigated quaternization reactions of 3-Methyl-3H-imidazo[4,5-b]pyridine. []
Q3: Have any studies explored the antituberculotic activity of 3-Methyl-3H-imidazo[4,5-b]pyridine derivatives?
A: Yes, research has investigated the synthesis and antituberculotic activity of various derivatives. One study focused on reacting 2-cyanomethyl-3-methyl-3H-imidazo[4,5-b]pyridine with isothiocyanates, leading to new imidazo[4,5-b]pyridine derivatives with diverse substituents at the 2-position and the formation of a novel pyrido-imidazo-thiazine ring system. These synthesized compounds underwent in vitro testing for their efficacy against tuberculosis. []
Q4: Can the structure of 3-Methyl-3H-imidazo[4,5-b]pyridine be modified to influence its properties?
A: Absolutely. Modifications to the core structure can significantly impact the compound's activity. For example, introducing a bromine atom at the 6-position and a 4-chlorophenyl or 4-methoxyphenyl group at the 2-position significantly alters the crystal structure and intermolecular interactions. [, ] These structural modifications likely influence the compound's physicochemical properties and potential biological activity.
Q5: Are there any known tautomeric forms of 3-Methyl-3H-imidazo[4,5-b]pyridine?
A: Yes, research suggests the existence of different tautomeric forms for some derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine. [] Tautomerism refers to the dynamic equilibrium between structural isomers that differ in the position of a proton and a double bond. Understanding tautomeric forms is crucial as it can influence the compound's reactivity, solubility, and potential biological interactions.
Q6: What analytical techniques are commonly employed to study 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives?
A: Researchers utilize various analytical methods to characterize and quantify 3-Methyl-3H-imidazo[4,5-b]pyridine and its derivatives. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide valuable information about the compound's structure and functional groups. [] Crystallographic studies using X-ray diffraction can elucidate the three-dimensional arrangement of molecules within the crystal lattice, providing insights into intermolecular interactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)





![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)


![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)


![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
